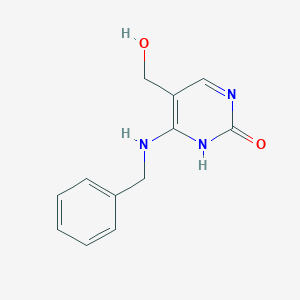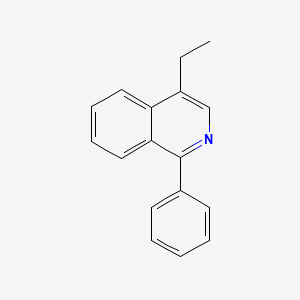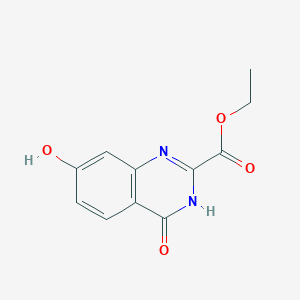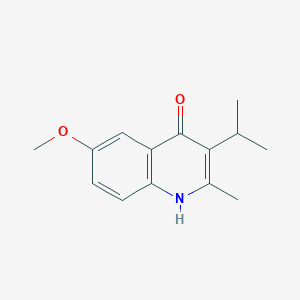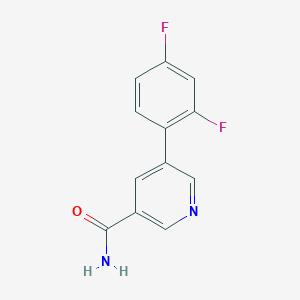
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of methoxy groups at the 6th and 7th positions, an oxo group at the 2nd position, and a carbonitrile group at the 3rd position of the quinoline ring
Métodos De Preparación
The synthesis of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxyanthranilic acid.
Acylation: The anthranilic acid is acylated using methyl malonyl chloride in the presence of triethylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the quinoline ring structure.
Nitrile Formation:
Análisis De Reacciones Químicas
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The methoxy groups at the 6th and 7th positions can be substituted with other functional groups using appropriate reagents.
Halogenation: The compound can undergo halogenation reactions, particularly bromination, to form halogenated derivatives.
Common reagents used in these reactions include bromine for halogenation, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an analgesic and antihypoxic agent
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antihypoxic activity is attributed to its ability to improve oxygen assimilation and increase resistance to oxygen deficit . The compound may also interact with opioid receptors, contributing to its analgesic properties .
Comparación Con Compuestos Similares
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its analgesic properties.
6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide: Used as a fluorescence derivatization reagent.
4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile: Investigated for its potential as an inhibitor in various biological pathways.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
42923-95-5 |
|---|---|
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O3/c1-16-10-4-7-3-8(6-13)12(15)14-9(7)5-11(10)17-2/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
MGEPRQONJPLWNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11877357.png)
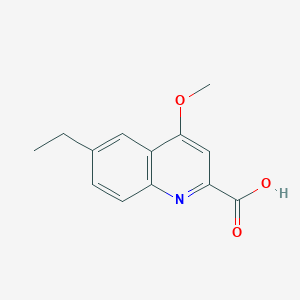
![2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11877368.png)

